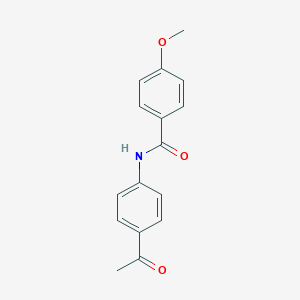

N-(4-acetylphenyl)-4-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-11(18)12-3-7-14(8-4-12)17-16(19)13-5-9-15(20-2)10-6-13/h3-10H,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBJBHMULRQFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352231 | |

| Record name | N-(4-acetylphenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72269-25-1 | |

| Record name | N-(4-Acetylphenyl)-4-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72269-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-acetylphenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 4 Acetylphenyl 4 Methoxybenzamide

Strategies for Core N-(4-acetylphenyl)-4-methoxybenzamide Synthesis

The synthesis of the core this compound structure can be achieved through several established chemical reactions. These methods primarily involve the formation of an amide bond between a derivative of 4-aminoacetophenone and a derivative of 4-methoxybenzoic acid. The choice of synthetic route often depends on the availability of starting materials, desired yield, and reaction conditions.

Acylation Reaction Approaches

A prominent and widely utilized method for the synthesis of this compound is through an acylation reaction, specifically the Schotten-Baumann reaction. This reaction involves the acylation of an amine with an acid chloride in the presence of a base. sci-hub.stfishersci.co.ukwikipedia.orgmychemblog.com

In this approach, 4-aminoacetophenone is treated with 4-methoxybenzoyl chloride. The reaction is typically carried out in a two-phase system consisting of an aqueous base (like sodium hydroxide) and an organic solvent (such as dichloromethane or diethyl ether). sci-hub.stmychemblog.com The base serves to neutralize the hydrochloric acid that is generated during the reaction, which drives the equilibrium towards the formation of the amide product. fishersci.co.ukwikipedia.org Pyridine can also be employed as a base in this reaction. fishersci.co.uk

Table 1: Key Components in the Acylation of 4-aminoacetophenone

| Reactant 1 | Reactant 2 | Base | Product |

| 4-aminoacetophenone | 4-methoxybenzoyl chloride | Sodium hydroxide or Pyridine | This compound |

A related synthesis has been reported for a structurally similar compound, N-(4-acetylphenyl)-4-methoxybenzenesulfonamide, which was prepared by the condensation of 4-aminoacetophenone and 4-methoxybenzenesulfonyl chloride in the presence of pyridine. nih.govlibretexts.org This further exemplifies the utility of acylation reactions in forming bonds between an acetylphenylamine scaffold and a substituted benzoyl or sulfonyl moiety.

Condensation Reactions in N-(4-acetylphenyl)-benzamide Synthesis

Direct condensation of a carboxylic acid and an amine to form an amide is a less direct process due to the formation of a stable and unreactive carboxylate salt. libretexts.org However, this can be overcome by the use of coupling agents that activate the carboxylic acid. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed for this purpose. libretexts.orgchemistrysteps.com

In this methodology, 4-methoxybenzoic acid is activated by the coupling agent. DCC, for instance, reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. chemistrysteps.com This intermediate is then susceptible to nucleophilic attack by the amino group of 4-aminoacetophenone, leading to the formation of the desired amide, this compound, and a urea byproduct. libretexts.org Additives like 4-dimethylaminopyridine (DMAP) and 1-hydroxybenzotriazole (HOBt) can be used to enhance the reaction rate and yield, particularly when dealing with less reactive amines. nih.gov

Table 2: Common Coupling Agents and Additives for Amide Synthesis

| Coupling Agent | Additive | Function |

| DCC (N,N'-dicyclohexylcarbodiimide) | DMAP (4-dimethylaminopyridine) | Activates the carboxylic acid |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-hydroxybenzotriazole) | Facilitates the amide bond formation |

Palladium-Catalyzed Synthesis Approaches (e.g., Aryl Ester Amination)

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-nitrogen bonds, among which palladium-catalyzed cross-coupling reactions are of significant importance. The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides and amines. wikipedia.orgchemistrysteps.com This reaction can be adapted for the synthesis of this compound.

One possible route involves the coupling of an aryl halide, such as 4-iodoacetophenone, with 4-methoxybenzamide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amide, deprotonation, and reductive elimination to furnish the N-aryl amide product. mychemblog.com The choice of ligand is crucial for the success of the reaction and can influence the reaction's efficiency and scope. wikipedia.orgmychemblog.com

Table 3: Components of a Buchwald-Hartwig Amination for this compound Synthesis

| Aryl Halide | Amide | Catalyst | Ligand | Base |

| 4-Iodoacetophenone | 4-methoxybenzamide | Palladium(0) complex | Phosphine ligand | Strong, non-nucleophilic base (e.g., sodium tert-butoxide) |

While less common for this specific transformation, other palladium-catalyzed reactions, such as the amination of aryl esters, could also be envisioned as a potential synthetic route.

Derivatization Strategies and Analog Synthesis from this compound Scaffolds

The this compound scaffold, containing a reactive acetyl group, serves as a valuable starting material for the synthesis of a variety of derivatives, including chalcones and pyrazoles. These transformations allow for the structural diversification of the core molecule, leading to the generation of a library of related compounds.

Formation of Chalcone Derivatives

Chalcones are a class of organic compounds characterized by an α,β-unsaturated ketone system linking two aromatic rings. They are commonly synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an acetophenone and an aromatic aldehyde. syr.eduresearchgate.net

In the context of this compound, the acetyl group can participate in a Claisen-Schmidt condensation with various substituted aromatic aldehydes. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent like ethanol. syr.eduresearchgate.net The base deprotonates the α-carbon of the acetyl group, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the chalcone derivative.

Table 4: General Scheme for Chalcone Synthesis from this compound

| Starting Material | Reagent | Catalyst | Product Type |

| This compound | Substituted aromatic aldehyde | Sodium hydroxide or Potassium hydroxide | Chalcone derivative |

This synthetic route allows for the introduction of a wide range of substituents on the second aromatic ring of the chalcone, depending on the choice of the aldehyde.

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be readily synthesized from chalcones through a cyclization reaction with hydrazine or its derivatives.

The chalcone derivatives obtained from this compound can be converted into pyrazole derivatives by reacting them with hydrazine hydrate. This reaction is often carried out in a suitable solvent such as ethanol or glacial acetic acid. The reaction proceeds through a nucleophilic attack of the hydrazine on the β-carbon of the α,β-unsaturated ketone system of the chalcone, followed by an intramolecular cyclization and dehydration to form the pyrazole ring. The use of glacial acetic acid as a solvent can lead to the formation of N-acetylated pyrazole derivatives.

Table 5: General Reaction for the Synthesis of Pyrazole Derivatives from Chalcones

| Starting Material | Reagent | Solvent | Product Type |

| Chalcone derivative of this compound | Hydrazine hydrate | Ethanol or Glacial Acetic Acid | Pyrazole derivative |

This two-step sequence, involving the formation of a chalcone followed by its cyclization to a pyrazole, provides a versatile strategy for the synthesis of a diverse range of pyrazole-containing analogs of this compound.

Preparation of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives from this compound can be achieved through a multi-step process that typically begins with the formation of a chalcone intermediate. This approach is a common strategy in the synthesis of pyrimidines. nih.govresearchgate.net

The general synthetic route involves an initial Claisen-Schmidt condensation of this compound with an appropriate aromatic aldehyde in the presence of a base, such as potassium hydroxide, to yield a chalcone. This intermediate, characterized by an α,β-unsaturated ketone system, is then cyclized with a suitable nitrogen-containing reagent like urea, thiourea, or guanidine to form the pyrimidine ring. researchgate.net The choice of reagent in the cyclization step determines the substitution pattern on the final pyrimidine derivative.

For example, the reaction with thiourea would yield a pyrimidine-2-thione derivative, while guanidine would result in a 2-aminopyrimidine. The reaction conditions for both steps, including solvent, temperature, and reaction time, would be optimized to ensure high yields of the desired products. The progress of these reactions is typically monitored by thin-layer chromatography.

Table 1: Hypothetical Pyrimidine Derivatives from this compound This table presents a conceptual pathway and does not represent experimentally verified compounds.

| Step | Reactant | Reagent | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | Aromatic Aldehyde, KOH | Chalcone Intermediate | Claisen-Schmidt Condensation |

| 2a | Chalcone Intermediate | Urea | N-(4-(2-oxo-dihydropyrimidin-4-yl)phenyl)-4-methoxybenzamide derivative | Cyclocondensation |

| 2b | Chalcone Intermediate | Thiourea | N-(4-(2-thioxo-dihydropyrimidin-4-yl)phenyl)-4-methoxybenzamide derivative | Cyclocondensation |

| 2c | Chalcone Intermediate | Guanidine | N-(4-(2-amino-pyrimidin-4-yl)phenyl)-4-methoxybenzamide derivative | Cyclocondensation |

Analogues with Substituted Acetylphenyl Moieties

The synthesis of analogues of this compound with substitutions on the acetylphenyl moiety allows for the exploration of structure-activity relationships. These modifications can be introduced by starting with appropriately substituted anilines.

A general approach involves the acylation of a substituted 4-aminoacetophenone with 4-methoxybenzoyl chloride in the presence of a base like pyridine or triethylamine. The nature and position of the substituent on the 4-aminoacetophenone will determine the final structure of the analogue. For instance, starting with 3-chloro-4-aminoacetophenone would yield an analogue with a chlorine atom on the acetylphenyl ring. This method allows for the introduction of a wide variety of substituents, including electron-donating and electron-withdrawing groups, to systematically probe their effects on the molecule's properties.

Table 2: Synthesis of Substituted Acetylphenyl Analogues This table outlines a general synthetic strategy.

| Starting Material (Substituted 4-aminoacetophenone) | Reagent | Product |

|---|---|---|

| 2-Methyl-4-aminoacetophenone | 4-Methoxybenzoyl chloride | N-(4-acetyl-3-methylphenyl)-4-methoxybenzamide |

| 3-Chloro-4-aminoacetophenone | 4-Methoxybenzoyl chloride | N-(4-acetyl-2-chlorophenyl)-4-methoxybenzamide |

| 3-Nitro-4-aminoacetophenone | 4-Methoxybenzoyl chloride | N-(4-acetyl-2-nitrophenyl)-4-methoxybenzamide |

Synthesis of Related N-Acetyl Analogs for Comparative Studies

For comparative biological or chemical studies, N-acetyl analogs of this compound can be synthesized. These analogs, where an acetyl group is attached to the amide nitrogen, can provide insights into the role of the amide N-H proton in various interactions.

The synthesis of the N-acetyl analog would typically involve the reaction of this compound with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is often carried out in the presence of a base to deprotonate the amide nitrogen, making it more nucleophilic. Alternatively, a strong base like sodium hydride could be used to form the amide anion, which would then react with the acetylating agent. The successful formation of the N-acetylated product would be confirmed by spectroscopic methods, such as the disappearance of the N-H proton signal in the ¹H NMR spectrum.

Investigation of Reaction Mechanisms and Chemical Reactivity

Understanding the reaction mechanisms and chemical reactivity of this compound is crucial for predicting its behavior in different chemical environments and for designing new synthetic transformations.

Study of Hydrolysis Mechanisms

The hydrolysis of the amide bond in this compound is a key reaction that can occur under acidic or basic conditions. The mechanism of this hydrolysis can vary depending on the pH of the solution.

Under acidic conditions, the hydrolysis likely proceeds through an A-2 mechanism. dergipark.org.tr This mechanism involves the initial protonation of the amide oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 4-aminoacetophenone lead to the formation of 4-methoxybenzoic acid.

In neutral to moderately alkaline solutions, a bimolecular nucleophilic substitution (SN2) type mechanism may occur, where a hydroxide ion directly attacks the carbonyl carbon of the amide. nih.govresearchgate.net

Under strongly basic conditions, the hydrolysis could potentially follow an E1cB (Elimination Unimolecular Conjugate Base) mechanism, although this is more commonly observed in the hydrolysis of esters with acidic protons alpha to the carbonyl group. In the context of this amide, a direct nucleophilic attack by hydroxide is the more probable pathway. The rate of hydrolysis would be influenced by factors such as temperature, pH, and the presence of any catalysts.

Table 3: Potential Hydrolysis Mechanisms of this compound

| Condition | Proposed Mechanism | Key Steps |

|---|---|---|

| Acidic (e.g., HCl, H₂SO₄) | A-2 (Acid-catalyzed, bimolecular) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of tetrahedral intermediate. 4. Elimination of amine. |

| Neutral/Mildly Basic (e.g., pH 7-9) | SN2-type (Bimolecular nucleophilic substitution) | 1. Direct nucleophilic attack by hydroxide ion on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of the amide anion. |

Advanced Characterization Techniques and Structural Elucidation of N 4 Acetylphenyl 4 Methoxybenzamide and Its Derivatives

Spectroscopic Investigations for Structural Confirmation

Spectroscopy is a fundamental tool for elucidating the molecular structure of N-(4-acetylphenyl)-4-methoxybenzamide. Techniques such as NMR, FTIR, and UV-Vis spectroscopy each provide unique and complementary information about the compound's functional groups and electronic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for detailing the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not widely published, analysis of its structural fragments and closely related derivatives, such as N-(3-hydroxyphenyl)-4-methoxybenzamide, provides a clear expectation of its NMR spectra. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum would show distinct signals corresponding to each type of proton in the molecule. The protons on the two aromatic rings would appear in the downfield region (typically 6.9-8.0 ppm). The protons of the methoxy (B1213986) group (-OCH₃) would produce a sharp singlet at approximately 3.8 ppm. rsc.org The methyl protons of the acetyl group (-COCH₃) would also appear as a singlet, expected around 2.6 ppm. The amide proton (N-H) would present as a broad singlet, with its chemical shift being sensitive to solvent and concentration. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms. The carbonyl carbons of the amide and acetyl groups are the most deshielded, appearing far downfield (typically >165 ppm). The aromatic carbons would generate a series of signals between 114 and 163 ppm. The methoxy and acetyl methyl carbons would have characteristic upfield signals around 55 ppm and 26 ppm, respectively. nih.gov

A summary of expected chemical shifts based on related structures is presented below.

| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Amide (C=O)NH | Variable, broad singlet | ~165 |

| Acetyl (C=O)CH₃ | ~2.6 (singlet) | ~197 (C=O), ~26 (CH₃) |

| Methoxy OCH₃ | ~3.8 (singlet) | ~55 |

| Aromatic CH | 6.9 - 8.0 (multiplets) | 114 - 163 |

Data is inferred from spectral data of similar compounds like N-(3-hydroxyphenyl)-4-methoxybenzamide and various N-substituted-4-methoxybenzamides. nih.govrsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be characterized by several key absorption bands.

A strong absorption band corresponding to the N-H stretching vibration is expected around 3300-3400 cm⁻¹. The carbonyl (C=O) stretching vibrations of the amide and the acetyl ketone would appear as strong, distinct peaks in the region of 1630-1700 cm⁻¹. The amide C=O stretch is typically observed at a lower wavenumber (e.g., ~1650 cm⁻¹) compared to the ketone C=O (~1680 cm⁻¹). Other significant peaks include C-N stretching (~1320 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and the C-O stretching of the methoxy group (~1030-1250 cm⁻¹). researchgate.netchemicalbook.comresearchgate.net

| Functional Group | Characteristic FTIR Absorption (cm⁻¹) |

| N-H Stretch (Amide) | 3300 - 3400 |

| C=O Stretch (Ketone) | ~1680 |

| C=O Stretch (Amide I) | ~1650 |

| N-H Bend (Amide II) | ~1540 |

| Aromatic C=C Stretch | 1500 - 1600 |

| C-N Stretch | ~1320 |

| C-O Stretch (Ether) | 1030 - 1250 |

Data is inferred from general spectroscopy correlation tables and data for related benzamides. researchgate.netchemicalbook.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for conjugated systems. This compound contains two phenyl rings and carbonyl groups, forming an extended π-electron system. This is expected to result in strong UV absorption bands. The spectrum would likely show absorptions corresponding to π→π* transitions of the aromatic rings and n→π* transitions of the carbonyl groups. researchgate.net The exact position and intensity of the absorption maxima (λ_max) are sensitive to the solvent polarity. In general, aromatic amides exhibit strong absorptions below 300 nm. researchgate.net

Crystallographic Studies

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions that dictate the packing of molecules in the solid state.

Single-Crystal X-ray Diffraction Analysis

While a crystal structure for this compound itself is not publicly available, the structure of the closely related derivative, N-3-hydroxyphenyl-4-methoxybenzamide, offers significant insight. nih.gov This study revealed a monoclinic crystal system with the space group P2₁/c. nih.gov

Table of Crystallographic Data for the Analogue N-3-hydroxyphenyl-4-methoxybenzamide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.68 |

| b (Å) | 5.06 |

| c (Å) | 16.03 |

| β (°) | 114.1 |

| Z (molecules/unit cell) | 4 |

Data from the single-crystal X-ray diffraction study of N-3-hydroxyphenyl-4-methoxybenzamide. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The solid-state structure of this compound is stabilized by a network of intermolecular interactions. The most significant of these is hydrogen bonding. jmcs.org.mx The amide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). youtube.com This allows for the formation of strong N-H···O=C hydrogen bonds, often leading to the creation of chains or dimeric structures within the crystal. nih.govnih.gov

Furthermore, the acetyl group's carbonyl oxygen can also act as a hydrogen bond acceptor. Weaker C-H···O interactions involving aromatic or methyl C-H groups may also play a role in stabilizing the crystal packing. The presence of these varied interactions dictates the final crystal architecture. In the analogue N-3-hydroxyphenyl-4-methoxybenzamide, dimerization through hydrogen bonds has a significant effect on the rotational conformation of the aromatic rings. nih.gov

Conformational Analysis in the Solid State

Detailed crystallographic studies have been performed on analogous compounds, including the sulfonamide counterpart, N-(4-acetylphenyl)-4-methoxybenzenesulfonamide, and similar benzamide (B126) derivatives. The data from these studies offer valuable insights into the probable spatial arrangement of the this compound molecule.

The planarity of the substituent groups with respect to their attached benzene (B151609) rings is another important conformational parameter. In N-(4-acetylphenyl)-4-methoxybenzenesulfonamide, the methoxy group is nearly coplanar with its benzene ring. nih.govresearchgate.net Similarly, the acetyl group and the amide linkage tend to lie in almost the same plane as the benzene ring to which they are attached. nih.govresearchgate.net This planarity suggests a degree of electronic delocalization between the substituents and the aromatic system.

The solid-state structure of these molecules is further stabilized by a network of intermolecular and intramolecular hydrogen bonds. In the crystal lattice of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds, forming chains. nih.govresearchgate.net An intramolecular C—H⋯O interaction is also observed, which contributes to the stability of the conformation by forming a six-membered ring (S(6) graph-set motif). nih.govresearchgate.net Similar N—H⋯O hydrogen bonding patterns are observed in the crystal structure of 4-methoxy-N-phenylbenzamide, leading to the formation of chains. nih.gov

Based on this comprehensive analysis of closely related compounds, it is reasonable to infer that this compound in the solid state would likely exhibit a non-planar conformation, with a significant dihedral angle between the two phenyl rings. The methoxy and acetyl groups are expected to be largely coplanar with their respective aromatic rings. The crystal packing would likely be stabilized by a network of intermolecular hydrogen bonds, primarily involving the amide N-H group and the carbonyl and acetyl oxygen atoms.

The detailed crystallographic parameters for these related structures are summarized in the tables below, providing a robust basis for understanding the probable conformational properties of this compound.

Table 1: Crystal Data and Structure Refinement for Related Compounds

| Parameter | N-(4-acetylphenyl)-4-methoxybenzenesulfonamide nih.govresearchgate.net | 4-methoxy-N-phenylbenzamide nih.gov | 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide nih.gov |

| Chemical Formula | C₁₅H₁₅NO₄S | C₁₄H₁₃NO₂ | C₁₅H₁₄N₂O₅ |

| Formula Weight | 305.35 | 227.25 | 302.28 |

| Crystal System | Monoclinic | Triclinic | Monoclinic |

| Space Group | P2/c | P-1 | P2₁/c |

| a (Å) | 12.8220(3) | 5.308(3) | 9.7206(12) |

| b (Å) | 8.2709(2) | 7.709(4) | 4.9885(6) |

| c (Å) | 14.6165(4) | 14.109(7) | 28.725(4) |

| α (°) ** | 90 | 96.911(8) | 90 |

| β (°) | 112.841(1) | 99.210(8) | 95.628(2) |

| γ (°) | 90 | 90.511(9) | 90 |

| Volume (ų) ** | 1428.52(6) | 565.5(5) | 1386.2(3) |

| Z | 4 | 2 | 4 |

| Temperature (K) | 298 | 296 | 273 |

Table 2: Selected Torsion Angles for N-(4-acetylphenyl)-4-methoxybenzenesulfonamide nih.gov

| Torsion Angle | Value (°) |

| C15–O4–C4–C5 | -2.2(3) |

| C11–C10–C13–O3 | -177.28(18) |

| C11–C10–C13–C14 | 2.6(3) |

Table 3: Dihedral Angles Between Planes for Related Compounds

| Compound | Dihedral Angle Between Benzene Rings (°) |

| N-(4-acetylphenyl)-4-methoxybenzenesulfonamide nih.govresearchgate.net | 86.56(9) |

| 4-methoxy-N-phenylbenzamide nih.gov | 65.18(4) |

| 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide nih.gov | 4.52(13) |

Computational Chemistry and Theoretical Investigations of N 4 Acetylphenyl 4 Methoxybenzamide

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. archivepp.comunair.ac.id This method is instrumental in drug design for predicting the activity of new chemical entities and optimizing lead compounds. archivepp.com

For a compound like N-(4-acetylphenyl)-4-methoxybenzamide, a QSAR model would be developed using a dataset of structurally similar benzamide (B126) derivatives with known biological activities against a specific target. The process involves aligning the structures and calculating various molecular descriptors. These descriptors are then used as independent variables to build a regression model against the biological activity (the dependent variable).

For instance, studies on other benzamide derivatives have successfully employed methods like the development of a five-featured pharmacophore model to create statistically significant 3D-QSAR models. nih.gov Such models often yield a high correlation coefficient (R²) and a robust cross-validated coefficient (Q²), indicating good predictive power. nih.govresearchgate.net For example, a 3D-QSAR model for aminophenyl benzamide derivatives acting as histone deacetylase inhibitors showed an excellent correlation coefficient (R²) of 0.99 and a cross-validated coefficient (Q²) of 0.85. researchgate.net

A hypothetical QSAR model development for a series of this compound analogs might look like the data presented in the table below.

Table 1: Hypothetical QSAR Model Statistics for a Series of Benzamide Derivatives

| Parameter | Value | Description |

| R² | > 0.80 | Coefficient of determination, indicating the proportion of the variance in the dependent variable that is predictable from the independent variables. |

| Q² | > 0.60 | Cross-validated correlation coefficient, a measure of the model's predictive ability. |

| F-value | High | The Fisher statistic, indicating the statistical significance of the model. |

| PLS Factors | 3-5 | The number of principal components used in the Partial Least Squares regression. |

This table is illustrative and does not represent actual data for this compound.

The core of a QSAR model lies in the molecular descriptors that are found to have a significant impact on biological activity. These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. For benzamide derivatives, key descriptors often fall into the following categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of frontier orbitals (HOMO and LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. Molar refractivity (MR) is another important steric descriptor. unair.ac.id

Hydrophobic Descriptors: The logarithm of the partition coefficient (log P) is a common descriptor for hydrophobicity, which influences how a molecule interacts with biological membranes and hydrophobic pockets in proteins.

Topological Descriptors: These are numerical indices that describe the connectivity of atoms in a molecule.

In studies of related benzamide derivatives, it has been found that hydrophobic and electronic characteristics are often crucial for their inhibitory activity. researchgate.netnih.gov The inclusion of specific substituents can modulate these properties and enhance biological potency. researchgate.net

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. nih.gov This technique provides insights into the binding mode and affinity of the ligand.

In a typical molecular docking study for this compound, the compound would be docked into the active site of a target protein. The resulting poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex.

For example, docking studies on other benzamide analogues have revealed crucial hydrogen bond interactions with amino acid residues like Valine, Asparagine, and Leucine in the active site of their target proteins. nih.gov In the case of this compound, one could hypothesize that the carbonyl oxygen of the amide and the acetyl group could act as hydrogen bond acceptors, while the amide N-H group could be a hydrogen bond donor. The aromatic rings could participate in pi-pi stacking interactions with aromatic amino acid residues like Tyrosine, Phenylalanine, or Tryptophan in the binding pocket.

Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to its target. This is often expressed as a binding energy (in kcal/mol) or a Ki value. Lower binding energies typically indicate a higher binding affinity.

In studies of related compounds, binding energies for potent inhibitors are often in the range of -7 to -10 kcal/mol. nih.gov For instance, a study on N-((4-acetylphenyl)carbamothioyl) pivalamide, a related compound, showed binding energies of -7.5 and -7.6 kcal/mol against acetylcholinesterase and butyrylcholinesterase, respectively. nih.gov

Table 2: Hypothetical Docking Results for this compound Against a Target Enzyme

| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |

| Binding Energy | -8.5 kcal/mol | TYR 214, ARG 63, THR 65 |

| Hydrogen Bonds | 2 | ARG 63, THR 65 |

| Pi-Pi Stacking | 1 | TYR 214 |

This table is illustrative and does not represent actual data for this compound.

Molecular Dynamics Simulations for Ligand-Target Stability

Molecular dynamics (MD) simulations are used to study the dynamic behavior of a ligand-protein complex over time. This provides a more realistic view of the interactions compared to the static picture from molecular docking. An MD simulation can confirm the stability of the docked pose and provide a more accurate estimation of the binding free energy.

A typical MD simulation for a complex of this compound with a target protein would be run for a duration of nanoseconds. The stability of the complex would be assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. A stable complex will show a low and converging RMSD value. The simulation can also reveal the flexibility of different parts of the ligand and protein and the persistence of key interactions. For other benzamide derivatives, MD simulations have been used to confirm the stability of the ligand-protein complex. nih.gov

Quantum Chemical Analyses

Quantum chemical calculations offer profound insights into the electronic structure and properties of molecules. For this compound, these theoretical investigations are crucial for understanding its reactivity, stability, and potential biological interactions. Density Functional Theory (DFT) and Hartree-Fock (HF) methods are commonly employed for these analyses. researchgate.net

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital (FMO) theory. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and chemical reactivity. nih.govnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This charge transfer within the molecule is a key aspect of its chemical behavior. nih.gov Theoretical calculations, often performed using methods like B3LYP with a 6-31G(d,p) basis set, can determine the energies of these orbitals. researchgate.netsciencepg.com For related benzamide structures, the HOMO-LUMO gap has been shown to be a critical parameter in assessing their electronic properties and potential reactivity. nih.gov

Table 1: Frontier Molecular Orbital Energies for this compound (Exemplary Data)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: The values presented are illustrative and would be determined through specific computational calculations for the title compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface. It helps in identifying the regions that are rich or deficient in electrons, which in turn predicts sites for electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP map displays different potential values in a color-coded scheme, where red typically indicates regions of negative potential (electron-rich) and blue represents areas of positive potential (electron-poor). researchgate.netwalisongo.ac.id

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the acetyl and methoxy (B1213986) groups, as well as the amide carbonyl group, making these sites susceptible to electrophilic attack. chemrxiv.org Conversely, the hydrogen atoms of the amide and phenyl rings would exhibit positive potential, indicating them as sites for nucleophilic interactions. researchgate.net This visual representation of charge distribution is instrumental in understanding hydrogen bonding and other non-covalent interactions that are crucial for biological activity. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution in a molecule in terms of localized bonds and lone pairs, resembling a Lewis structure. wikipedia.org This method allows for the investigation of charge transfer and hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, NBO analysis can reveal the delocalization of electron density from the lone pairs of oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds. These interactions contribute to the stability of the molecule. For instance, the delocalization of lone pair electrons from the methoxy oxygen to the phenyl ring and from the amide nitrogen to the carbonyl group are significant stabilizing interactions. NBO analysis also provides the natural atomic charges, offering a more detailed picture of the charge distribution than MEP analysis alone. walisongo.ac.id

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix for this compound (Illustrative Interactions)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) O(methoxy) | π(C-C aromatic) | 25.8 |

| LP(1) N(amide) | π(C=O carbonyl) | 58.3 |

| π(C=C aromatic) | π*(C=C aromatic) | 19.5 |

Note: This table presents hypothetical E(2) values to illustrate the types of interactions identified by NBO analysis.

Theoretical Vibrational Analysis

Theoretical vibrational analysis, performed using computational methods like DFT, is a powerful tool for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. nih.govresearchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with the experimental one. researchgate.netresearchgate.net This comparison helps in the accurate assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. mdpi.comnih.gov

For this compound, theoretical analysis can help to distinguish the characteristic vibrational frequencies of its functional groups, including the C=O stretching of the acetyl and amide groups, the N-H stretching of the amide, and the C-O stretching of the methoxy group. researchgate.net Discrepancies between calculated and experimental frequencies can often be reconciled by applying a scaling factor to the theoretical values. researchgate.net This analysis provides a deeper understanding of the molecule's structural and bonding characteristics.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying the molecular structure and evaluating the corresponding changes in activity, researchers can identify key structural features, or pharmacophores, that are essential for the desired biological effect. researchgate.net

For derivatives of this compound, SAR studies would involve synthesizing analogs with different substituents on the phenyl rings and evaluating their impact on a specific biological target. This process helps in optimizing the lead compound to enhance its potency and selectivity. nih.gov

Impact of Substituent Electronic Characteristics on Biological Activity

The electronic properties of substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can significantly influence the biological activity of a molecule. mdpi.com These groups can alter the charge distribution, polarity, and reactivity of the parent compound, thereby affecting its interaction with a biological target. researchgate.net

In the context of this compound and its analogs, the introduction of different substituents can modulate its activity. For example, studies on similar benzamide derivatives have shown that the nature of the substituent can impact their inhibitory activity against certain enzymes. nih.govnih.gov An in-silico study on a related series of compounds demonstrated that changing from an EWG to an EDG resulted in different interaction energies with key amino acid residues of the target protein. mdpi.com This highlights the importance of substituent electronic effects in determining biological outcomes.

Role of Scaffold Modifications on Activity Profiles

The introduction of different substituents on either of the aromatic rings can significantly alter the electronic and steric properties of the entire molecule. For instance, the presence of electron-donating or electron-withdrawing groups can modulate the reactivity and binding affinity of the compound. A study on 3-benzamido-N-phenylbenzamide derivatives, which share the core N-phenylbenzamide structure, demonstrated that the presence of an electron-withdrawing group resulted in a lower oxidation potential, while electron-donating groups led to higher oxidation potentials. digitellinc.com Such modifications can be crucial for tuning the molecule's interaction with specific biological targets.

Molecular docking studies on various aniline (B41778) and benzamide derivatives have shown that specific substitutions can enhance binding to protein active sites. For example, in a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, specific substitutions led to potent inhibitory activity against cyclin-dependent kinase 2 (CDK2). nih.gov Docking simulations helped to identify the probable binding model, highlighting the importance of the aniline moiety in the interaction. nih.gov Similarly, modifications on other scaffolds have been shown to improve activity. For instance, the introduction of a styryl group on a 2-amino-5-bromoacetophenone scaffold was found to significantly enhance the inhibitory effect against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

The acetyl group on the N-phenyl ring and the methoxy group on the benzoyl ring are key features of the this compound scaffold. The acetyl group, being an electron-withdrawing group, influences the electron density of the adjacent phenyl ring and can participate in hydrogen bonding. Modifications at this position, for instance, by replacing it with other functional groups like nitro or cyano, could have a profound impact on the molecule's activity. The 4-methoxy group is an electron-donating group and can also be a hydrogen bond acceptor. Its position and electronic influence are critical for the molecule's conformation and potential interactions with a biological target.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful computational tool to understand the correlation between the structural features of a series of compounds and their biological activities. researchgate.net For a molecule like this compound, a QSAR study could be designed by synthesizing a library of analogs with diverse substituents on both phenyl rings and then correlating their physicochemical properties with their measured biological activity. Such studies on other classes of compounds, like aminobenzimidazole derivatives, have successfully guided the development of potent inhibitors. nih.gov

The central amide bond provides rigidity to the molecule but also has a specific conformational preference. Modifications to this linker, such as replacing it with a more flexible or a more rigid group, would significantly alter the spatial arrangement of the two aromatic rings and, consequently, the molecule's ability to fit into a specific binding pocket.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are another crucial aspect of computational analysis. For a series of N-phenylbenzamides, it was predicted that these compounds would not be inhibitors of key metabolic enzymes like CYP2D6 and CYP3A4, suggesting a lower potential for drug-drug interactions. mdpi.com Similar predictions for modified analogs of this compound would be essential in the early stages of drug discovery to assess their drug-like properties. mdpi.com

The table below summarizes hypothetical modifications to the this compound scaffold and the predicted impact on its properties based on computational studies of related molecules.

| Scaffold Modification | Position of Modification | Rationale for Modification | Predicted Impact on Activity/Properties |

| Replacement of Acetyl group | para-position of N-phenyl ring | Altering electron-withdrawing strength and hydrogen bonding capacity. | Modulation of target binding affinity and selectivity. |

| Introduction of Halogens | Various positions on either phenyl ring | Increasing lipophilicity and potential for halogen bonding. | Potential enhancement of membrane permeability and binding affinity. |

| Variation of Alkoxy group | para-position of benzoyl ring | Modulating electron-donating character and steric bulk. | Tuning of electronic properties and target interaction. |

| Isosteric replacement of Amide | Central linker | Altering bond angles, rigidity, and hydrogen bonding capability. | Significant change in overall conformation and binding mode. |

The following table presents data from a study on new imidazole-based N-phenylbenzamide derivatives, which can serve as a model for understanding how modifications on the N-phenyl ring affect cytotoxic activity. nih.gov

| Compound | Substituent on N-phenyl ring | IC50 (µM) against MCF-7 | IC50 (µM) against HeLa | IC50 (µM) against A549 |

| 4a | H | >50 | >50 | >50 |

| 4b | 4-CH3 | 39.4 | 45.2 | 41.8 |

| 4c | 4-OCH3 | 41.2 | 48.6 | 44.3 |

| 4d | 4-F | 32.8 | 37.5 | 35.1 |

| 4e | 4-Cl | 9.2 | 11.1 | 10.4 |

| 4f | 4-Br | 7.5 | 9.8 | 8.9 |

| 4g | 4-I | 15.6 | 18.2 | 17.5 |

| 4h | 4-NO2 | 21.3 | 25.9 | 23.7 |

| 4i | 2-Cl | 12.1 | 14.8 | 13.5 |

| 4j | 2-NO2 | 28.9 | 31.4 | 30.1 |

Biological Activity and Mechanistic Insights in Vitro Studies of N 4 Acetylphenyl 4 Methoxybenzamide Analogs

Cell-Based Assays

Induction of Cell Cycle Arrest

Analogs of N-(4-acetylphenyl)-4-methoxybenzamide have demonstrated the ability to interfere with normal cell cycle progression, a key mechanism for controlling cancer cell proliferation.

One such analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB) , identified as a potent anti-proliferative compound, was found to induce G2/M phase cell cycle arrest in HeLa human cervical cancer cells. nih.govcolab.wselsevierpure.com This arrest was associated with changes in the expression and phosphorylation of proteins critical for the G2/M transition. nih.govcolab.ws Further investigation revealed that the G2/M arrest induced by MPDB is dependent on the activation of ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, central regulators of the DNA damage response. nih.govcolab.ws

Similarly, other novel benzamide (B126) derivatives have been shown to target the cell cycle. Compound 13f , a benzamide derivative bearing a benzamidophenyl scaffold, was found to arrest human colorectal cancer cells (HCT116) in the G2/M phase. nih.gov This activity is linked to its ability to inhibit Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. nih.gov Another resveratrol (B1683913) analogue, (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide (CS) , also induced G2/M arrest in human colorectal cancer cells (HCT116) through the activation of the p53-p21CIP1/WAF1 pathway. nih.gov

Furthermore, studies on benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives showed that the most active compounds could effectively suppress cell cycle progression in MDA-MB-231, SKOV3, and A549 cancer cell lines. mdpi.com

The table below summarizes the effects of representative benzamide analogs on cell cycle progression.

| Compound | Cell Line | Effect | Pathway Implicated |

| N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB) | HeLa | G2/M Arrest | ATM/ATR dependent |

| Compound 13f (benzamide derivative) | HCT116 | G2/M Arrest | PARP-1 Inhibition |

| (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide (CS) | HCT116 | G2/M Arrest | p53-p21CIP1/WAF1 activation |

| Benzimidazole-oxadiazole derivatives | MDA-MB-231, SKOV3, A549 | Cell Cycle Suppression | EGFR Kinase Inhibition |

Apoptosis Induction in Cellular Models

In addition to halting cell cycle progression, benzamide analogs are potent inducers of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.

N-substituted benzamides, such as 3CPA (declopramide) , have been shown to induce apoptosis in murine 70Z/3 pre-B cells. nih.gov The mechanism involves the disruption of the mitochondrial trans-membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. nih.gov Similarly, the resveratrol analog N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB) not only arrests the cell cycle but also induces apoptosis in HeLa cells. colab.ws This is evidenced by the activation of caspases, increased cytosolic cytochrome c, and modulation of Fas/Fas-L protein expression, indicating the involvement of both intrinsic and extrinsic apoptotic pathways. colab.ws

A series of newly designed 2-amino-1,4-naphthoquinone-benzamide derivatives demonstrated the ability to trigger apoptosis in cancer cells. nih.gov Compounds 5f and 5l from this series significantly increased the Sub-G1 cell population in a dose-dependent manner, which is indicative of apoptotic cells. nih.gov Morphological analysis using Hoechst staining confirmed that these compounds caused nuclear condensation and fragmentation, hallmark features of apoptosis. nih.gov

Moreover, the benzamide derivative 13f , which targets PARP-1, was also found to reduce mitochondrial membrane potential and ultimately induce apoptosis in HCT116 cells. nih.gov

| Compound | Cell Line | Apoptotic Mechanism |

| 3CPA (declopramide) | 70Z/3 | Cytochrome c release, Caspase-9 activation |

| N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB) | HeLa | Caspase activation, Cytochrome c release, Fas/Fas-L expression modulation |

| 2-amino-1,4-naphthoquinone-benzamide derivatives (5f, 5l) | Various cancer lines | Increase in Sub-G1 phase, nuclear condensation and fragmentation |

| Compound 13f (benzamide derivative) | HCT116 | Reduction of mitochondrial membrane potential |

Antimicrobial Activity (e.g., Antibacterial, Antitubercular)

The benzamide scaffold is a versatile pharmacophore that has been incorporated into various derivatives exhibiting a broad spectrum of antimicrobial activities.

Antibacterial Activity: Sulfonamides, which can be structurally related to benzamides (e.g., N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide), are a well-known class of antibacterial agents. nih.govnih.gov Newly synthesized hybrid molecules combining sulfonamide and chromene moieties have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.gov Similarly, N-acylated 4-chloro-2-mercaptobenzenesulfonamide derivatives have confirmed antibacterial activity against a panel of Gram-positive bacteria, including S. aureus, S. epidermidis, and E. faecalis. acs.orgmdpi.com

Antitubercular Activity: Derivatives of the benzamide class have shown particular promise against Mycobacterium tuberculosis. Three new 4-phenylpicolin derivatives with a thiosemicarbazone structure demonstrated very good tuberculostatic activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.1–12.5 µg/mL. nih.gov One derivative, 1b , showed excellent selectivity for M. tuberculosis over other pathogenic mycobacteria. nih.gov Furthermore, hybrids of 4-methyl-coumarin and benzamide have been evaluated, with some compounds showing potent activity against various TB strains, including multidrug-resistant (MDR-TB) strains, at concentrations as low as 6.25 µg/mL. mdpi.com The presence of electron-withdrawing substituents on these coumarin-based hybrids was found to be beneficial for their anti-tubercular activity. mdpi.com

The table below presents the antimicrobial activity of selected benzamide analogs.

| Compound Class | Target Organism | Activity (MIC) |

| 4-Phenylpicolin derivatives (e.g., 1b) | Mycobacterium tuberculosis H37Rv | 3.1–12.5 µg/mL |

| 4-Methyl-coumarin hybrids (e.g., 3k, 3l, 3n) | MDR-TB strain | 6.25 µg/mL |

| 4-Methyl-coumarin hybrids (e.g., 5b, 5d) | Mycobacterium fortuitum | Potent activity vs. standards |

| N-Acylated mercaptobenzenesulfonamides | Gram-positive bacteria (S. aureus) | Confirmed in vitro activity |

Antiviral Activity (e.g., Anti-HCV, Anti-EV71)

A series of novel N-phenylbenzamide and N-phenylacetophenone compounds have been synthesized and evaluated for their antiviral properties, showing considerable efficacy against Hepatitis C virus (HCV) and Enterovirus 71 (EV71). nih.govnih.govscienceopen.com

For anti-HCV activity, compounds 23 , 25 , and 41 were identified as having significant inhibitory effects, with IC50 values ranging from 0.57 to 7.12 μmol/L. nih.govscienceopen.com The potency of compound 23 (IC50 = 0.57 μmol/L) was found to be superior to previously reported N-aryl benzamide anti-HCV agents. nih.gov

For anti-EV71 activity, several compounds, including 23 , 28 , 29 , 30 , 31 , and 42 , displayed potent inhibition with IC50 values below 5.00 μmol/L. nih.govscienceopen.com Notably, the antiviral activity of compound 29 (IC50 = 0.95±0.11 μmol/L) was close to that of the comparator drug, pirodavir (B1678457) (IC50 = 0.16 μmol/L). nih.gov Another analog, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) , was active against multiple EV71 strains at low micromolar concentrations (IC50 values ranging from 5.7 to 12 μM). mdpi.comresearchgate.net

The data below summarizes the in vitro antiviral activity of key N-phenylbenzamide analogs.

| Compound | Virus Target | Cell Line | Activity (IC50) | Selectivity Index (SI) |

| Compound 23 | HCV | Huh7.5.1 | 0.57±0.05 μmol/L | 53.4 |

| Compound 25 | HCV | Huh7.5.1 | 7.12±0.86 μmol/L | >14.0 |

| Compound 41 | HCV | Huh7.5.1 | 2.80±0.41 μmol/L | >35.7 |

| Compound 29 | EV71 | Vero | 0.95±0.11 μmol/L | >105.2 |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV71 | Vero | 5.7 - 12 μM | >51 |

Mechanistic Elucidation of Biological Effects (In Vitro)

Understanding how these compounds exert their biological effects requires investigation into their behavior within the cell, from their distribution to their interaction with specific molecular targets.

Analysis of Intracellular Distribution and Availability

The ability of a drug to reach its intracellular target is fundamental to its efficacy. Basic lipophilic drugs, a class that includes many benzamide derivatives, are known for extensive accumulation in tissues. capes.gov.br This accumulation is driven by non-specific binding to cellular membranes and sequestration within acidic compartments, primarily lysosomes, a phenomenon known as lysosomal trapping. capes.gov.br

Studies on cationic amphiphilic drugs (CADs), which share properties with some benzamide analogs, show that their intracellular distribution pattern is dependent on both concentration and exposure time. mpg.de At lower concentrations, these compounds preferentially accumulate in mitochondria and late endo-lysosomal compartments. mpg.de

The intracellular concentration of amide-containing compounds can also be coupled to their metabolic breakdown. For the endogenous cannabinoid anandamide (B1667382), its uptake is driven by a concentration gradient that is maintained by its rapid intracellular hydrolysis by the enzyme fatty-acid amide hydrolase (FAAH). nih.gov Inhibition of FAAH leads to a decrease in the net uptake of anandamide by shifting the concentration gradient. nih.gov This suggests that the intracellular availability of benzamide analogs could similarly be influenced by their metabolic stability and interaction with intracellular enzymes. nih.gov Furthermore, prodrug strategies, where a charge is masked by an ester to allow passive diffusion into the cell, demonstrate that the physicochemical properties of a molecule are critical for traversing the cell membrane to reach an intracellular target. libretexts.org

Investigation of Target Interaction Mechanisms

The biological activities of benzamide analogs are a result of their specific interactions with molecular targets. Several such targets have been identified.

For antibacterial action, one key target is the Filamentous temperature-sensitive Z (FtsZ) protein, an essential component of the bacterial cell division machinery. nih.gov Certain benzamide derivatives bind to an interdomain site on FtsZ, inhibiting its polymerization into the Z-ring and thereby blocking cell division, which results in a bactericidal effect. nih.gov

In cancer therapy, benzamide derivatives have been developed as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) . nih.gov Molecular docking studies indicate that compound 13f binds firmly within the catalytic pocket of PARP-1 through multiple hydrogen bond interactions, leading to the observed cell cycle arrest and apoptosis. nih.gov

Another important target is Cereblon (CRBN) , a component of the E3 ubiquitin ligase complex. Conformationally locked benzamide-type derivatives have been developed to bind to CRBN, replicating the interactions of its natural ligands but with enhanced chemical stability. acs.org The binding affinity of these derivatives is influenced by intramolecular hydrogen bonds and the electronic effects of substituents on the benzamide scaffold. acs.org

Furthermore, in silico studies have explored aryl benzamide derivatives as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) . These studies suggest that the molecules adopt an "arc" conformation within the binding site, stabilized by a combination of hydrophobic interactions, hydrogen bonds, and π–π stacking, which are crucial for their inhibitory activity. mdpi.com

Q & A

Basic: What are the recommended methods for synthesizing N-(4-acetylphenyl)-4-methoxybenzamide, and what key reaction parameters influence yield?

Methodological Answer:

The synthesis typically involves coupling 4-acetylaniline with 4-methoxybenzoic acid derivatives. A common approach uses carbodiimide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid group, followed by reaction with the aniline derivative at low temperatures (−50°C) to minimize side reactions . Key parameters include:

- Stoichiometric ratios : Maintain a 1:1.2 molar ratio of acid to amine to ensure complete conversion.

- Solvent choice : Dichloromethane (DCM) or acetonitrile is preferred for solubility and inertness.

- Safety protocols : Conduct hazard assessments for reagents like O-benzyl hydroxylamine hydrochloride and sodium pivalate, ensuring proper ventilation and personal protective equipment (PPE) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are critical peaks interpreted?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The acetyl group (C=O) appears as a singlet at δ ~2.5 ppm, while the methoxy group (OCH₃) resonates at δ ~3.8 ppm. Aromatic protons show splitting patterns between δ 6.8–8.0 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) of the acetyl group appears at ~200 ppm, and the methoxy carbon at ~55 ppm .

- IR Spectroscopy : Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with mass accuracy <5 ppm .

Advanced: How can single-crystal X-ray diffraction data be optimized for resolving structural ambiguities in this compound derivatives?

Methodological Answer:

- Crystal Growth : Use slow evaporation from a DCM/hexane mixture to obtain high-quality crystals.

- Data Collection : Collect high-resolution data (≤0.8 Å) using synchrotron radiation or a fine-focus X-ray tube.

- Refinement : Employ SHELXL for small-molecule refinement, focusing on:

- Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (<5%) .

Advanced: What strategies address contradictory fluorescence intensity data in metal-complexation studies involving benzamide derivatives?

Methodological Answer:

Contradictions often arise from pH sensitivity or competing quenching mechanisms. Mitigation strategies include:

- pH Control : Use buffered solutions (e.g., phosphate buffer, pH 7.4) to stabilize the fluorophore-metal complex .

- Competitive Titration : Introduce EDTA to chelate free metal ions and isolate specific binding events.

- Time-Resolved Fluorescence : Differentiate static vs. dynamic quenching by analyzing lifetime decay .

Advanced: How does the trifluoromethyl group in related benzamides influence pharmacological activity, and what methodological approaches validate these effects?

Methodological Answer:

The trifluoromethyl group enhances lipophilicity and metabolic stability, improving membrane permeability. Validation methods include:

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., MMP-9/MMP-13) using fluorogenic substrates .

- Molecular Docking : Simulate binding interactions with proteins (e.g., COX-2) using AutoDock Vina to assess steric and electronic effects .

- Pharmacokinetic Studies : Track plasma half-life in rodent models via LC-MS/MS to confirm stability improvements .

Advanced: What computational methods are employed to predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the acetyl group’s carbonyl carbon shows high electrophilicity (f⁻ ~0.35) .

- Transition State Analysis : Use Gaussian 09 to model reaction pathways (e.g., SNAr at the methoxy-substituted benzene) and determine activation energies .

- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate DCM vs. THF solvent interactions .

Advanced: How do solvent polarity and reaction temperature impact the regioselectivity of benzamide derivative synthesis?

Methodological Answer:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while nonpolar solvents (e.g., toluene) promote SN1 pathways. Use Kamlet-Taft parameters to optimize solvent choice .

- Temperature Effects : Lower temperatures (−30°C to 0°C) suppress side reactions (e.g., hydrolysis) in DCC-mediated couplings .

- Case Study : In PDE IV inhibitor synthesis, switching from THF to acetonitrile increased regioselectivity from 75% to 92% at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.